molecular formula C16H24N4O4S B4583945 methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No. B4583945
M. Wt: 368.5 g/mol
InChI Key: VCDLSUMTIDDDIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate often involves multi-step reactions, starting from simpler precursors to gradually build up the desired molecular architecture. Techniques such as Dieckmann cyclization, acylation, and the use of catalytic systems play crucial roles in constructing such molecules. For instance, Dieckmann cyclization has been utilized for the formation of piperazine-2,5-diones from specific substructures, indicating the versatility of this method in synthesizing complex cyclic compounds (Aboussafy & Clive, 2012).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities : Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel triazole derivatives exhibited good to moderate activities against various microorganisms, suggesting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Agents : Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research indicates the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Vasodilation Properties : The synthesis of new 3-pyridinecarboxylates with potential vasodilation properties was reported, highlighting the possible applications of such compounds in treating cardiovascular diseases by modulating blood vessel dilation (Girgis et al., 2008).

Chemical Synthesis and Characterization

Synthesis of Novel Derivatives : Research into the efficient synthesis of new substituted spiro compounds, including pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with biological activities, showcases the chemical versatility and potential applications in developing pharmacologically active molecules (Faty et al., 2010).

Dieckmann Cyclization : A study on the formation of piperazine-2,5-diones via Dieckmann cyclization illustrates the methodological advancements in synthesizing cyclic compounds, which can serve as key intermediates in pharmaceutical synthesis (Aboussafy & Clive, 2012).

properties

IUPAC Name

methyl 5-carbamoyl-2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-4-19-5-7-20(8-6-19)9-11(21)18-15-12(16(23)24-3)10(2)13(25-15)14(17)22/h4-9H2,1-3H3,(H2,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLSUMTIDDDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-carbamoyl-2-{[(4-ethylpiperazin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate

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